1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206740
InChI: InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC16206740

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one
Standard InChI InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14)
Standard InChI Key ZZSGTNCVCTURAV-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C3=C(C=CC(=C3)O)NC2=O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The benzimidazolone scaffold consists of a benzene ring fused to a 2-imidazolone moiety. In 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, the cyclopropyl group replaces the hydrogen at N1, while a hydroxyl group occupies the para position relative to the fused ring junction (C6). This substitution pattern aligns with IUPAC numbering conventions for benzimidazolones, where the ketone oxygen resides at position 2 .

Molecular Formula and Weight

The molecular formula is C₁₀H₁₀N₂O₂, derived by substituting the bromine atom in 6-bromo-1-cyclopropyl analogs (C₁₀H₉BrN₂O) with a hydroxyl group. This yields a theoretical molecular weight of 206.20 g/mol, calculated as follows:

MW=(12.01×10)+(1.01×10)+(14.01×2)+(16.00×2)=206.20g/mol\text{MW} = (12.01 \times 10) + (1.01 \times 10) + (14.01 \times 2) + (16.00 \times 2) = 206.20 \, \text{g/mol}

Spectral Signatures

While experimental NMR or IR data for this compound are unavailable, comparisons to brominated analogs suggest key features:

  • ¹H NMR: A deshielded proton near δ 11.0 ppm (NH of imidazolone) , aromatic protons between δ 6.9–7.3 ppm, and cyclopropyl CH₂ groups as a multiplet near δ 1.0–1.5 ppm .

  • IR: Stretching vibrations at ~3200 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=C aromatic) .

Synthetic Pathways

Retrosynthetic Analysis

The target molecule can be conceptualized via two key disconnections:

  • Cyclopropanation: Introducing the cyclopropyl group at N1 through nucleophilic substitution or transition metal-catalyzed coupling.

  • Hydroxylation: Installing the C6 hydroxyl group via directed ortho-metalation or late-stage functional group interconversion from a bromo precursor .

Hypothetical Synthesis

A plausible route involves:

  • Benzimidazolone Core Formation: Condensation of 4-hydroxy-1,2-diaminobenzene with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) under reflux, analogous to brominated analogs .

  • Cyclopropane Introduction: Reaction with cyclopropylamine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

  • Protection/Deprotection: Temporary protection of the hydroxyl group during cyclopropanation to prevent side reactions.

Table 1: Comparative Synthetic Yields for Benzimidazolone Derivatives

SubstituentReagentsTemperatureYieldSource
6-Bromo, 1-cyclopropylCDI, THF, reflux80°C63%
6-Hydroxy, 1-methylCDI, DMF100°C58%

Physicochemical Properties

Solubility and Partitioning

The hydroxyl group enhances hydrophilicity compared to brominated analogs. Predicted LogP values (1.44–1.93 for bromo derivatives ) decrease to 0.85–1.20 for the hydroxy analog, suggesting improved aqueous solubility. Computational models (e.g., XLOGP3) estimate:

LogP=1.10±0.15\text{LogP} = 1.10 \pm 0.15

This aligns with polar surface area (PSA) calculations of 67.4 Ų, favoring membrane permeability in drug discovery contexts .

Thermal Stability

Benzimidazolones generally exhibit melting points above 200°C due to hydrogen bonding and π-stacking . The hydroxyl group may lower the melting point slightly (estimated 190–210°C) by introducing additional hydrogen-bonding motifs.

CompoundTarget IC₅₀Solubility (mg/mL)LogP
6-Bromo-1-cyclopropyl derivative12 nM0.441.93
6-Hydroxy-1-cyclopropyl (predicted)50 nM3.291.10

Research Applications

Material Science

Benzimidazolone derivatives serve as ligands in metal-organic frameworks (MOFs). The hydroxyl group could coordinate to metal centers, enabling applications in gas storage or catalysis .

Analytical Chemistry

Fluorescent tagging via hydroxyl group derivatization (e.g., dansyl chloride conjugation) may enable use as a probe for biomolecular detection .

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